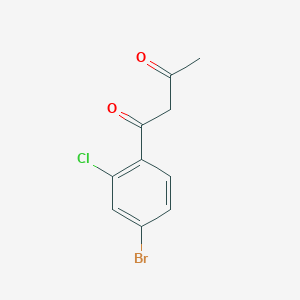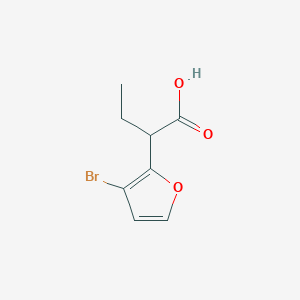
2-(3-Bromofuran-2-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromofuran-2-yl)butanoic acid is an organic compound with the molecular formula C8H9BrO3 It is a derivative of butanoic acid, featuring a brominated furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromofuran-2-yl)butanoic acid typically involves the bromination of furan followed by a series of chemical reactions to introduce the butanoic acid moiety. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromofuran-2-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The bromine atom can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized butanoic acids.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromofuran-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(3-Bromofuran-2-yl)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in Suzuki–Miyaura coupling reactions, the compound participates in transmetalation with palladium catalysts, leading to the formation of new carbon–carbon bonds . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Chlorofuran-2-yl)butanoic acid
- 2-(3-Iodofuran-2-yl)butanoic acid
- 2-(3-Methylfuran-2-yl)butanoic acid
Uniqueness
2-(3-Bromofuran-2-yl)butanoic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro and iodo analogs, the bromine derivative may exhibit different reactivity in substitution and coupling reactions, making it valuable for specific synthetic applications.
Eigenschaften
Molekularformel |
C8H9BrO3 |
|---|---|
Molekulargewicht |
233.06 g/mol |
IUPAC-Name |
2-(3-bromofuran-2-yl)butanoic acid |
InChI |
InChI=1S/C8H9BrO3/c1-2-5(8(10)11)7-6(9)3-4-12-7/h3-5H,2H2,1H3,(H,10,11) |
InChI-Schlüssel |
WSXBEHKLSWDNAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=C(C=CO1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B13309949.png)


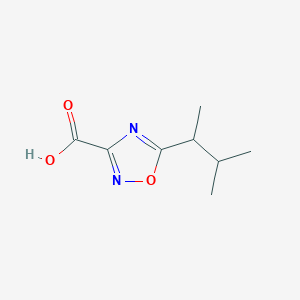
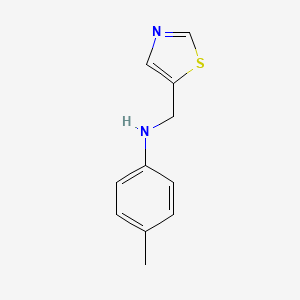
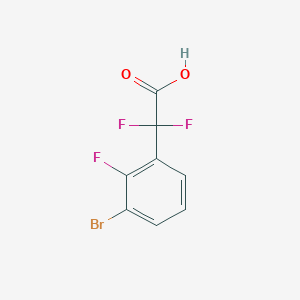
![7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13309984.png)
![4-[1-(Phenylsulfanyl)ethyl]aniline](/img/structure/B13310000.png)

![1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13310027.png)
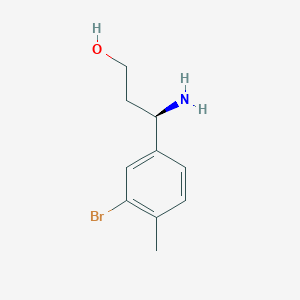
![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol](/img/structure/B13310033.png)
